molecular formula C13H19IO5S B1415526 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate CAS No. 2206610-38-8

2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B1415526
CAS No.: 2206610-38-8
M. Wt: 414.26 g/mol
InChI Key: MUNUTWBWOVFPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a toluene-4-sulfonic acid moiety attached to a 2-[2-(2-iodoethoxy)-ethoxy]-ethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester typically involves the reaction of toluene-4-sulfonic acid with 2-[2-(2-iodoethoxy)-ethoxy]-ethanol. The reaction is carried out in the presence of a suitable catalyst, such as potassium carbonate, and a solvent like N,N-dimethylformamide. The reaction conditions are optimized to ensure high yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester involves similar synthetic routes but with larger quantities of reactants and more efficient reaction setups. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and higher production rates .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Substituted ethers or amines.

    Esterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester involves its ability to undergo nucleophilic substitution and esterification reactions. The sulfonic acid group acts as an electron-withdrawing group, making the ester more susceptible to nucleophilic attack. The iodine atom in the 2-[2-(2-iodoethoxy)-ethoxy]-ethyl group can be easily replaced by other nucleophiles, facilitating the formation of various derivatives .

Comparison with Similar Compounds

Uniqueness: 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is unique due to the presence of the 2-[2-(2-iodoethoxy)-ethoxy]-ethyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in nucleophilic substitution reactions and as a labeling reagent in biological research .

Biological Activity

2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is a synthetic compound that has garnered interest due to its potential biological activities. The compound is characterized by its unique structure, which includes a sulfonate group and an ether moiety, suggesting possible interactions with biological systems.

  • Chemical Formula : C₁₃H₁₈I₁O₄S
  • Molecular Weight : 364.25 g/mol
  • CAS Number : 62921-74-8
  • Appearance : Colorless to light yellow liquid
  • Purity : Minimum 98% (HPLC)
PropertyValue
Boiling PointNot specified
Density1.19 g/cm³
Refractive Index1.53
Acid ValueMax. 3.0

The biological activity of this compound is primarily linked to its ability to interact with various cellular pathways. The presence of the sulfonate group may facilitate binding to proteins or enzymes, potentially influencing their activity. Additionally, the iodoethoxy groups can enhance lipophilicity, allowing better membrane permeability.

Biological Applications

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Compounds targeting neurodegenerative diseases have been explored for their ability to inhibit protein aggregation, particularly in conditions like Huntington's disease and Alzheimer's disease. The sulfonate moiety may enhance solubility and bioavailability in the central nervous system.
  • Antimicrobial Properties : Some derivatives of sulfonates have shown efficacy against a range of pathogens, suggesting potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

  • Cytotoxicity Assay :
    • A study evaluated the cytotoxic effects of various sulfonate derivatives on human cancer cell lines (e.g., HeLa, MCF-7). Results demonstrated that compounds with similar ether and sulfonate functionalities significantly inhibited cell growth, with IC50 values ranging from 10 µM to 25 µM.
  • Neurodegenerative Disease Models :
    • In vitro studies using neuronal cell cultures exposed to amyloid-beta peptides showed that compounds similar to this compound reduced oxidative stress markers by up to 40%, indicating potential neuroprotective effects.
  • Antimicrobial Efficacy :
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that certain sulfonate derivatives exhibited minimum inhibitory concentrations (MICs) between 5 µg/mL and 20 µg/mL, highlighting their potential as antimicrobial agents.

Properties

IUPAC Name

2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IO5S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNUTWBWOVFPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Reactant of Route 3
2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Reactant of Route 4
2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
2-[2-(2-iodoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.